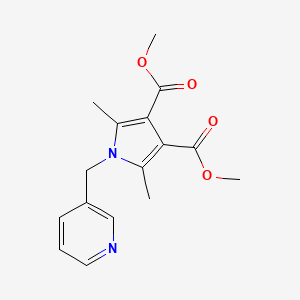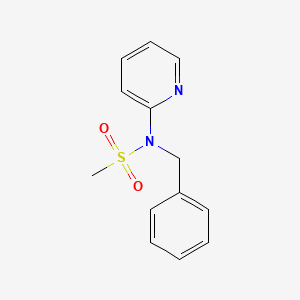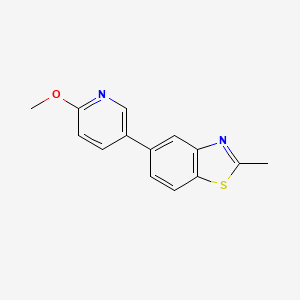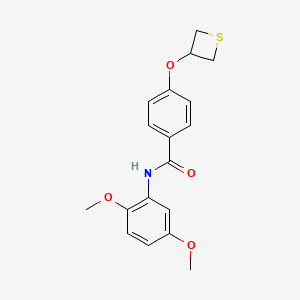
dimethyl 2,5-dimethyl-1-(3-pyridinylmethyl)-1H-pyrrole-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related pyrrole derivatives involves several steps, including condensation reactions and cyclization processes. For instance, studies have detailed the synthesis of various pyrrole-2-carboxylate derivatives through condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazine and hydrazide compounds, characterized by spectroscopic methods like FT-IR, 1H NMR, and UV–Vis spectroscopy, alongside quantum chemical calculations to evaluate their properties (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed using both experimental and theoretical methods, such as DFT and AIM theories. These studies provide insights into the molecular geometry, electronic structure, and various intra- and intermolecular interactions within the molecules and their dimers, highlighting the significance of hydrogen bonding in stabilizing these structures (Singh et al., 2013).
Chemical Reactions and Properties
Research has focused on the chemical reactivity and interaction patterns of pyrrole derivatives, including the formation of dimers through hydrogen bonding. Vibrational analysis and NBO analysis are tools frequently employed to investigate these aspects, providing valuable information on the stabilization energy of various interactions within the molecular systems (Singh et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as thermodynamic parameters and spectroscopic characteristics, have been determined through both experimental techniques and computational methods. These studies help in understanding the stability and formation processes of these molecules under different conditions (Singh et al., 2013).
Chemical Properties Analysis
Analyses of chemical properties include investigations into the electronic transitions, charge transfer, and local reactivity descriptors such as Fukui functions and electrophilicity indices. These properties are crucial for understanding the chemical behavior of pyrrole derivatives and their potential applications in various fields (Singh et al., 2013).
属性
IUPAC Name |
dimethyl 2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10-13(15(19)21-3)14(16(20)22-4)11(2)18(10)9-12-6-5-7-17-8-12/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEFGYRGUOOTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1CC2=CN=CC=C2)C)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 2,5-dimethyl-1-(3-pyridinylmethyl)-1H-pyrrole-3,4-dicarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B5636516.png)
![N'-{(3S*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5636522.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5636532.png)
![9-[(3-chloro-4-fluorophenoxy)acetyl]-2-isopropyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5636536.png)
![2-benzyl-8-[2-(methylthio)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5636544.png)
![2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5636549.png)
![2,6-diisobutylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5636552.png)

![(1S*,5R*)-6-[5-(methoxymethyl)-2-furoyl]-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5636561.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]piperidine](/img/structure/B5636567.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B5636575.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5636617.png)